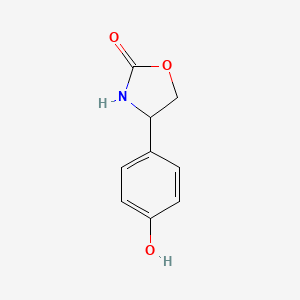

4-(4-羟基苯基)-1,3-恶唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a hydroxyphenyl group attached to the oxazolidinone ring

科学研究应用

Chemistry

Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of certain transformations.

Polymer Science: It is used as a monomer or cross-linking agent in the synthesis of advanced polymers with unique properties.

Biology

Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes, making it a potential candidate for drug development.

Antioxidant Activity: The hydroxyphenyl group imparts antioxidant properties, which can be beneficial in biological systems.

Medicine

Anticancer Research: Studies have shown that derivatives of this compound exhibit anticancer activity by inducing apoptosis in cancer cells.

Antimicrobial Agents: It has potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

Industry

Material Science: It is used in the development of advanced materials with enhanced mechanical and thermal properties.

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

作用机制

Target of Action

The primary target of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a crucial role in the catabolism of tyrosine in animals and in the cascade of photosynthesis in plants .

Mode of Action

The compound interacts with HPPD enzymes from both plants and animals . The interaction modes of HPPD enzymes with selective and non-selective herbicides have been studied to identify the molecule groups essential to their activity . The compound’s interaction with its targets results in changes that are mediated by molecular computations .

Biochemical Pathways

The compound affects the biochemical pathways involving the catabolism of tyrosine and the cascade of photosynthesis . The compound’s interaction with HPPD affects the metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .

Pharmacokinetics

Related compounds such as 4-hydroxyacetophenone are transformed into o-acetylhydroquinone by the enzyme 4-hydroxyacetophenone monooxygenase, which is found in pseudomonas fluorescens . This suggests that similar metabolic transformations may occur with 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one.

Result of Action

The inhibition of hppd has different effects on plants and animals . In animals, HPPD plays an important role in the catabolism of tyrosine, while in plants, it operates in the cascade of photosynthesis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as genetics, environmental factors, sex, and race are thought to contribute to the development of an immune response . Early-life epigenetic modifications, which determine the expression of genetic information stored in the genome, are viewed as one of the general mechanisms linking prenatal exposure and phenotypic changes later in life .

生化分析

Biochemical Properties

4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one has been found to interact with key enzymes such as α-amylase and α-glucosidase . It inhibits these enzymes in a mixed-type and competitive manner, with IC50 values of 81.2 ± 5.3 and 54.8 ± 2.4 µM, respectively . The interaction of the compound with both enzymes is primarily influenced by hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one on cells are largely related to its influence on cellular metabolism. By inhibiting α-amylase and α-glucosidase, it can regulate carbohydrate hydrolysis, which is a key process in cellular metabolism .

Molecular Mechanism

At the molecular level, 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to the amino acid residues of the enzymes mainly by hydrogen bonds .

Temporal Effects in Laboratory Settings

Its reversible inhibition of α-amylase and α-glucosidase suggests that it may have long-term effects on cellular function .

Metabolic Pathways

4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is involved in the metabolic pathways related to carbohydrate hydrolysis, through its inhibition of α-amylase and α-glucosidase .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-hydroxybenzaldehyde with an appropriate amine and a carbonyl source. One common method is the cyclization of 4-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the oxazolidinone ring.

Industrial Production Methods

Industrial production of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. Catalysts such as palladium or other transition metals may be employed to enhance the reaction rate and selectivity.

化学反应分析

Types of Reactions

4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The oxazolidinone ring can be reduced to form corresponding amines or alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Amines or alcohols derived from the oxazolidinone ring.

Substitution: Ethers or esters formed from the hydroxy group.

相似化合物的比较

4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one can be compared with other similar compounds to highlight its uniqueness:

4-Hydroxyphenylbut-3-en-2-one: This compound also contains a hydroxyphenyl group but differs in its structure and reactivity.

4-Hydroxyphenylacetamide:

4-Hydroxyphenylpropanoic Acid: This compound has a similar phenolic structure but differs in its applications and biological activity.

属性

IUPAC Name |

4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-7-3-1-6(2-4-7)8-5-13-9(12)10-8/h1-4,8,11H,5H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWQPOKWIXIGIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。